

3-Chloro-2,6-diethylaniline IUPAC name and synonyms

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-2,6-diethylaniline

Cat. No.: B1582751

[Get Quote](#)

An In-Depth Technical Guide to **3-Chloro-2,6-diethylaniline** for Advanced Research and Development

Introduction

3-Chloro-2,6-diethylaniline is a substituted aniline compound that serves as a valuable intermediate in various fields of chemical synthesis. Its unique structure, featuring a chlorine atom and two ethyl groups ortho to the amine, imparts specific steric and electronic properties that make it a target for specialized applications, from the synthesis of dyes to its potential as a building block in complex organic molecules. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development and materials science.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the foundation of all scientific work. **3-Chloro-2,6-diethylaniline** is known by several names and identifiers across various databases and suppliers.

- IUPAC Name: **3-chloro-2,6-diethylaniline**[\[1\]](#)
- CAS Number: 67330-62-5[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Formula: C₁₀H₁₄ClN[\[1\]](#)[\[2\]](#)[\[3\]](#)

Synonyms

The compound is also referenced by a variety of synonyms in commercial and scientific literature:

- Benzenamine, 3-chloro-2,6-diethyl-[[1](#)]
- CDEA
- 3-Chloro-2,6-diethylbenzenamine[[3](#)]
- 5-chloro-2,6-diethylaniline[[3](#)]
- 3-Chloro-2,6-diethyl-phenylamine[[1](#)]

Physicochemical Properties

Understanding the physical and chemical properties of a substance is critical for its handling, application, and the design of synthetic routes.

Property	Value	Source(s)
Molecular Weight	183.68 g/mol	[1][2]
Appearance	Yellow to brown solid or yellowish liquid	[4]
Density	1.095 g/mL at 25 °C	
Boiling Point	137-139 °C at 10 mmHg	
Melting Point	88 °C	[5]
Flash Point	113 °C (235.4 °F) - closed cup	
Solubility	Sparingly soluble in water (0.094 g/L at 25 °C)	[4]
Refractive Index (n _{20/D})	1.56	

Synthesis and Manufacturing

The industrial synthesis of **3-Chloro-2,6-diethylaniline** is a targeted process designed to achieve high yield and purity. One prominent method involves the direct ethylation of m-chloroaniline under high temperature and pressure in the presence of a metal complex catalyst. [6][7] This process avoids the direct use of highly toxic and corrosive chlorine gas, which is a drawback of methods starting from 2,6-diethylaniline.[7]

Experimental Protocol: Catalytic Ethylation of m-Chloroaniline

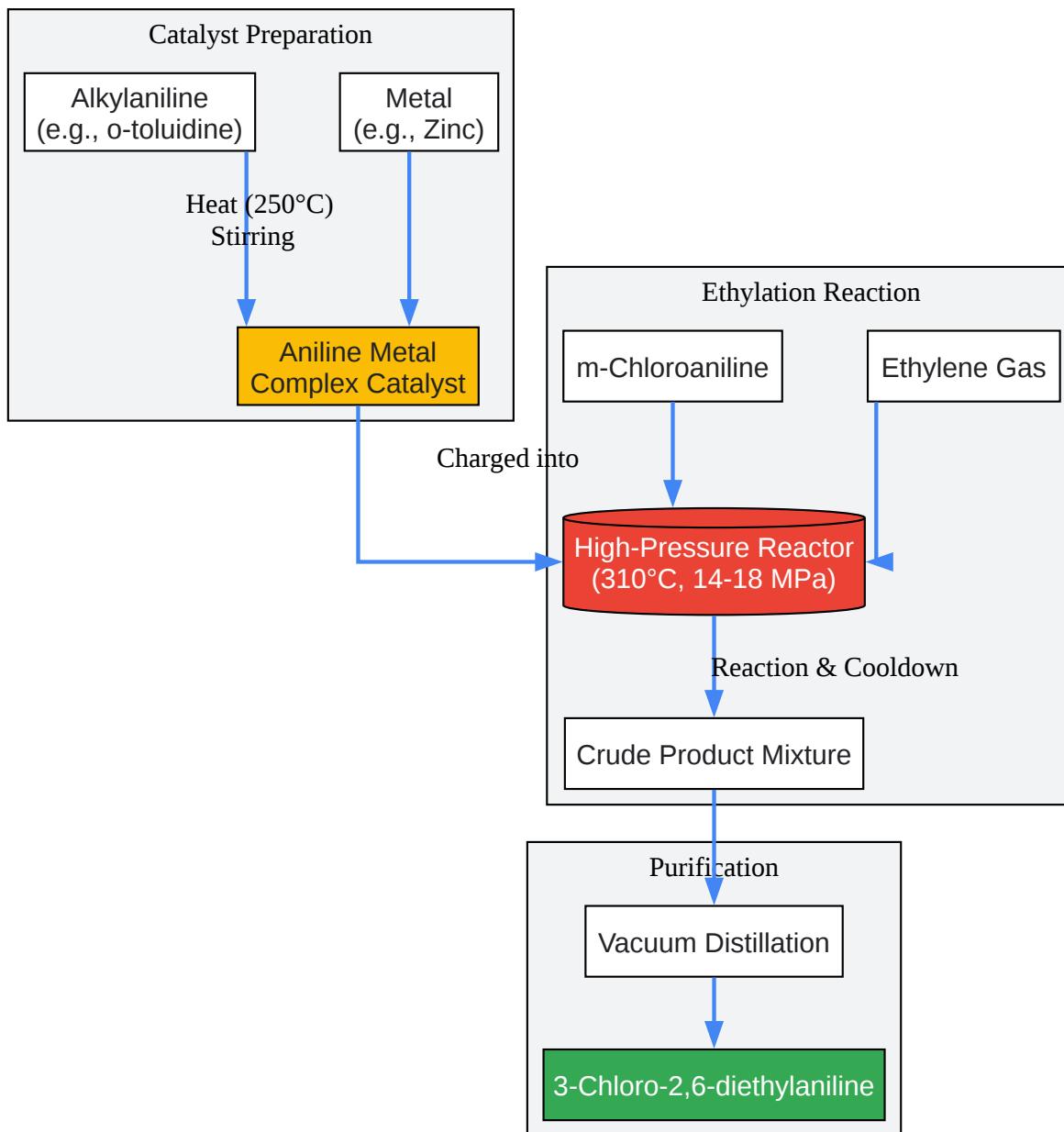
This protocol is based on a patented industrial synthesis method.[6] The core of this process is the formation of an ethylated complex that undergoes a metathetical reaction with m-chloroaniline.

Objective: To synthesize **3-Chloro-2,6-diethylaniline** via catalytic ethylation.

Materials:

- m-Chloroaniline
- Aniline or Alkylaniline (for catalyst preparation)
- Metal or Metal Salt (e.g., Zinc)[6]
- Ethylene gas
- High-pressure reactor with heating and stirring capabilities
- Nitrogen gas for inerting

Step-by-Step Procedure:


- Catalyst Preparation:
 - Charge the pressure vessel with an alkylaniline (e.g., o-toluidine) and a metal catalyst (e.g., zinc powder).[6]
 - Seal the vessel and purge with nitrogen to create an inert atmosphere.

- Heat the mixture (e.g., to 250°C) with constant stirring for several hours (e.g., 2 hours) to form the aniline metal complex catalyst.[6]
- Cool the reactor and vent the hydrogen gas formed during the reaction.
- Ethylation Reaction:
 - Add m-chloroaniline to the reactor containing the prepared catalyst.[6]
 - Seal the reactor and heat to the reaction temperature (e.g., 300-310°C).[6]
 - Introduce ethylene gas into the reactor, maintaining a high pressure (e.g., 14-15 MPa).[6]
 - Control the ethylene addition rate carefully. As the reaction proceeds and pressure builds (e.g., to 18 MPa), stop the ethylene feed.[6] The temperature is maintained throughout this process.
- Work-up and Purification:
 - After the reaction is complete, cool the reactor (e.g., to 95°C).[6]
 - Vent any excess pressure and collect the crude product mixture.
 - The product is then purified, typically by vacuum distillation, to isolate **3-Chloro-2,6-diethylaniline** from the regenerated catalyst and any byproducts.[7]

Causality and Rationale:

- Catalyst: The aniline metal complex is crucial for activating the aromatic ring and facilitating the ortho-alkylation by ethylene. The catalyst is regenerated during the process, making it economically viable.[6]
- High Temperature & Pressure: These conditions are necessary to overcome the activation energy for the C-H activation and subsequent C-C bond formation with ethylene, driving the reaction towards the desired diethyl-substituted product.[6]
- Inert Atmosphere: Purging with nitrogen prevents oxidation of the aniline compounds at high temperatures, which would otherwise lead to unwanted side products and reduced yield.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Catalytic synthesis of **3-Chloro-2,6-diethylaniline**.

Applications in Research and Industry

3-Chloro-2,6-diethylaniline is primarily used as a chemical intermediate. Its applications stem from the reactivity of the aniline amine group and the specific substitution pattern on the aromatic ring.

- **Dye and Pigment Synthesis:** It serves as a precursor in the manufacturing of certain dyes. The chloro and ethyl groups can be used to tune the final color and properties of the dye molecule.^[4]
- **Polymer and Materials Science:** The derivative, 4,4'-Methylenebis(**3-chloro-2,6-diethylaniline**) (M-CDEA), is used as a curing agent or hardener for polyurethane and epoxy resins.^[8] This highlights the utility of the **3-chloro-2,6-diethylaniline** scaffold in creating robust polymer systems. The synthesis of M-CDEA often starts from its parent compound.^[9]
- **Precursor for Complex Molecules:** In drug development and agrochemical research, substituted anilines are fundamental building blocks. While direct applications of **3-chloro-2,6-diethylaniline** in pharmaceuticals are not widely documented, its non-chlorinated parent, 2,6-diethylaniline, is a key starting material for N-heterocyclic carbene (NHC) ligands.^[10] These ligands are critical in modern catalysis for facilitating cross-coupling reactions, which are cornerstones of pharmaceutical synthesis.^[10] The presence of the chloro-substituent on the ring offers a potential handle for further functionalization or for modulating the electronic properties of such ligands, making it a compound of interest for synthetic chemists.

Toxicology and Safety Information

As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. **3-Chloro-2,6-diethylaniline** is classified as a hazardous substance and requires strict safety protocols.

GHS Hazard Classification

- **Acute Toxicity (Oral, Dermal, Inhalation):** Category 4 - Harmful if swallowed, in contact with skin, or if inhaled.^{[1][11]}

- Skin Irritation: Category 2 - Causes skin irritation.[[1](#)][[11](#)]
- Eye Irritation: Category 2 - Causes serious eye irritation.[[1](#)][[11](#)]
- Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.[[1](#)]

The corresponding hazard statements are H302, H312, H332, H315, H319, and H335.[[1](#)]

Safety Precautions and Personal Protective Equipment (PPE)

A self-validating safety protocol involves assuming the highest level of risk and using appropriate barriers.

- Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[[11](#)]
- Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[[11](#)]
- Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing.[[11](#)]
- Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter cartridge (e.g., type ABEK (EN14387)).[[11](#)]
- Hygiene Measures: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[[11](#)]

Handling and Storage

- Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[[11](#)] Prevent the formation of dust and aerosols.
- Storage: Store in a well-ventilated place and keep the container tightly closed.[[11](#)] Store locked up.[[11](#)]

Analytical Methods

The identification and quantification of **3-Chloro-2,6-diethylaniline** in various matrices are typically performed using chromatographic techniques. EPA Method 8131, which covers aniline and its derivatives, suggests gas chromatography (GC) as a suitable method.[12] A nitrogen-phosphorus detector (NPD) is particularly effective due to the presence of nitrogen in the molecule. For absolute confirmation, especially in complex matrices, Gas Chromatography-Mass Spectrometry (GC/MS) is recommended.[12]

Conclusion

3-Chloro-2,6-diethylaniline is a specialized chemical intermediate with a well-defined profile. Its synthesis via catalytic ethylation represents a safer, more modern approach compared to older chlorination methods. While its primary documented uses are in the synthesis of dyes and polymer curing agents, its structural similarity to precursors for advanced catalytic ligands suggests untapped potential in the fields of fine chemical and pharmaceutical synthesis. Strict adherence to safety protocols is essential when handling this compound due to its acute toxicity and irritant properties. This guide provides the foundational knowledge for researchers to utilize this versatile building block safely and effectively in their work.

References

- **3-Chloro-2,6-diethylaniline** | C10H14ClN | CID 597855. PubChem. [\[Link\]](#)
- Preparation method of 3-chloro-2,6-diethyl aniline.
- Safety data sheet - **3-chloro-2,6-diethylaniline**. CPACheM. [\[Link\]](#)
- 4,4'-Methylenebis(**3-chloro-2,6-diethylaniline**) | C21H28Cl2N2 | CID 86261. PubChem. [\[Link\]](#)
- CN1903832A - Preparation method of 3-chloro-2,6-diethyl aniline.
- Preparation method of 4,4'-methylene-bis-(**3-chloro-2,6-diethylaniline**).
- Exploring the Applications of 3-Chloro-2-methylaniline: From Herbicides to Cancer Agents. NINGBO INNO PHARMCHEM CO.,LTD. [\[Link\]](#)
- Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research. [\[Link\]](#)
- Safety Data Sheet: 3-Chloroaniline. Carl ROTH. [\[Link\]](#)
- Method 8131: Aniline and Selected Derivatives by Gas Chromatography. U.S. Environmental Protection Agency. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-Chloro-2,6-diethylaniline | C10H14ClN | CID 597855 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. echemi.com [echemi.com]
- 4. Page loading... [wap.guidechem.com]
- 5. cpachem.com [cpachem.com]
- 6. Preparation method of 3-chloro-2,6-diethyl aniline - Eureka | Patsnap
[eureka.patsnap.com]
- 7. CN1903832A - Preparation method of 3-chloro-2,6-diethyl aniline - Google Patents
[patents.google.com]
- 8. 4,4'-Methylenebis(3-chloro-2,6-diethylaniline) | C21H28Cl2N2 | CID 86261 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 9. CN105693526A - Preparation method of 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline) - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. echemi.com [echemi.com]
- 12. epa.gov [epa.gov]
- To cite this document: BenchChem. [3-Chloro-2,6-diethylaniline IUPAC name and synonyms]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1582751#3-chloro-2-6-diethylaniline-iupac-name-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com